diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate
Description
Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate is a heterocyclic organophosphorus compound featuring a pyrazole core substituted with a chloro group (Cl), methyl group (CH₃), oxo group (O), and phenyl ring (C₆H₅) at positions 4, 2, 5, and 1, respectively. The phosphonate group (-PO(OEt)₂) is attached via a methylene bridge to the pyrazole ring. This structural motif is characteristic of agrochemical intermediates or active ingredients, as pyrazole derivatives are widely exploited in pesticide design due to their bioactivity and stability .
The compound’s phosphonate moiety distinguishes it from phosphate esters (e.g., parathion analogs), as phosphonates exhibit greater hydrolytic stability and resistance to enzymatic degradation. Crystallographic studies using programs like SHELXL and WinGX (as referenced in the evidence) would enable precise determination of bond lengths, angles, and intermolecular interactions critical for understanding its reactivity and solid-state behavior .
Properties
IUPAC Name |
4-chloro-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN2O4P/c1-4-21-23(20,22-5-2)11-13-14(16)15(19)18(17(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBSMXREMJVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroacetophenone with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs include pyrazole-based agrochemicals and organophosphorus pesticides. Below is a comparative analysis based on functional groups, applications, and physicochemical properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Structural Differences: The target compound’s pyrazole ring with a phosphonate group contrasts with mefenpyr-diethyl’s carboxylate esters and parathion/diazinon analogs’ phosphate esters. Phosphonates are less susceptible to hydrolysis than phosphates, suggesting enhanced environmental persistence . The chloro and phenyl substituents on the pyrazole may enhance lipophilicity and target binding compared to diazinon’s pyrimidine core.
Biological Activity: Pyrazole derivatives like mefenpyr-diethyl act as herbicide safeners, while organophosphates (parathion/diazinon) inhibit acetylcholinesterase. The target compound’s mode of action is likely distinct, possibly involving plant enzyme inhibition or growth regulation.
Crystallographic Insights :
- Tools such as SHELXL and ORTEP for Windows enable comparative analysis of molecular conformations. For example, the diethyl phosphonate group’s geometry (e.g., P=O bond length ~1.48 Å) and torsion angles could differ from phosphate esters, influencing bioactivity .
Research Findings and Implications
- Synthesis and Stability : While specific data on the target compound’s synthesis is absent in the evidence, its structural analogs suggest routes involving pyrazole ring formation followed by phosphonate coupling. Stability studies would benefit from crystallographic data to assess packing efficiency and hydrogen-bonding networks .
- Toxicity and Environmental Impact: Unlike organophosphate insecticides (e.g., parathion), phosphonates are less acutely toxic but may persist in soil. Comparative ecotoxicological studies are needed.
- Agrochemical Potential: The compound’s hybrid pyrazole-phosphonate structure positions it as a candidate for novel herbicides or insect growth regulators, warranting further bioassay testing.
Biological Activity
Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₂₀ClN₂O₄P |
| CAS Number | 1020252-43-0 |
| Molar Mass | 358.76 g/mol |
The structure features a pyrazole ring substituted with a chloro group, a methyl group, and a phenyl group, along with a phosphonate ester group, which is critical for its biological activity.
The biological activity of this compound is attributed to its interactions with various biological targets. The phosphonate moiety is known to enhance the compound's ability to interact with enzymes and receptors involved in critical cellular pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression and microbial resistance.
- Cell Cycle Modulation : It has been observed to induce cell cycle arrest in certain cancer cell lines, leading to apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro experiments demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia and solid tumors. Flow cytometry analyses indicated that the compound induces G1 phase arrest and apoptosis in sensitive cell lines .
Antimicrobial Properties
In addition to its anticancer effects, there is growing evidence supporting the antimicrobial potential of this compound:
- Bacterial Resistance : Research indicates that compounds similar to this compound can act against antibiotic-resistant strains of bacteria .
Study 1: Anticancer Efficacy
A study published in 2019 explored the effects of diethyl phosphonates on human leukemic cell lines. The findings revealed that the compound could induce differentiation and apoptosis at varying concentrations, suggesting its potential as a therapeutic agent in acute promyelocytic leukemia .
Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of similar phosphonates indicated that these compounds could effectively inhibit bacterial growth by targeting essential metabolic pathways . This opens avenues for further exploration into their use as novel antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
